Product packaging for hemoglobin A2 Parkville(Cat. No.:CAS No. 142192-02-7)

hemoglobin A2 Parkville

Cat. No.: B1177958
CAS No.: 142192-02-7
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Description

Hemoglobin A2 Parkville is a documented variant of hemoglobin A2, characterized by an amino acid substitution where aspartic acid is replaced by valine at position 47 of the delta globin chain (δ47(CD6)Asp→Val) . This variant is a valuable tool in hematological research, particularly for the study of hemoglobin disorders and the development of analytical methods. In research settings, Hemoglobin A2 plays a crucial role in screening for and diagnosing beta-thalassemia. Quantification of HbA2 is a key diagnostic parameter, as elevated levels (typically above 3.5%) are a primary indicator of beta-thalassemia trait . The study of variants like HbA2 Parkville helps researchers understand the expression and quantification of hemoglobin subtypes. Accurate measurement can be technically challenging; methods such as High-Performance Liquid Chromatography (HPLC) and capillary electrophoresis are commonly used for precise quantification and separation from other hemoglobin variants . This product is intended for research applications only, providing scientists with a specific biological material for investigative purposes. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

CAS No.

142192-02-7

Molecular Formula

C13H11N2O3

Synonyms

hemoglobin A2 Parkville

Origin of Product

United States

Molecular and Genetic Foundations of Hemoglobin A2 Parkville

Genetic Locus and Mutational Analysis

Inheritance Patterns of δ-Globin Chain Variants

Mutations in the δ-globin gene, which give rise to variants like Hemoglobin A2 Parkville, are inherited in a Mendelian fashion. These variants are typically inherited as autosomal co-dominant traits. This means that an individual heterozygous for a δ-globin gene mutation will produce both the normal δ-globin chain and the variant δ-globin chain.

The co-inheritance of δ-globin gene mutations with other hemoglobinopathies, such as β-thalassemia, can have significant implications for diagnosis. scispace.com Normally, β-thalassemia carriers exhibit elevated levels of HbA2. However, if a β-thalassemia carrier also inherits a δ-globin variant that leads to a reduced expression or instability of the δ-chain, their HbA2 levels might fall within the normal or borderline range, potentially masking the β-thalassemia trait. scirp.orgnih.gov

Several studies have documented the prevalence and variety of δ-globin gene mutations in different populations. These mutations can either result in a structurally abnormal but stable HbA2 variant or lead to a δ-thalassemia phenotype, characterized by a reduced rate of δ-globin chain synthesis. sci-hub.seelsevier.es The inheritance of these mutations directly impacts the quantity and type of HbA2 present in an individual's red blood cells.

Table 1: Inheritance Patterns of δ-Globin Chain Variants

Inheritance Pattern Description Effect on HbA2 Clinical Significance
Autosomal Co-dominant Both the normal and variant δ-globin alleles are expressed. Production of both normal HbA2 and a variant HbA2. Generally no clinical symptoms, but can complicate diagnosis of other hemoglobinopathies. scispace.com
Compound Heterozygosity Inheritance of two different δ-globin gene mutations. Can result in significantly reduced or absent normal HbA2. Usually clinically asymptomatic.
Co-inheritance with β-thalassemia Inheritance of a δ-globin mutation and a β-thalassemia mutation. May normalize or lower the typically elevated HbA2 levels seen in β-thalassemia carriers. scirp.orgnih.gov Can lead to misdiagnosis of β-thalassemia trait. scispace.com

Biosynthesis and Post-Translational Processing of this compound

The biosynthesis of hemoglobin is a complex process involving the synthesis of heme and the production of globin chains. nih.gov The globin chains are synthesized on ribosomes in the cytoplasm of red blood cell precursors. The formation of a functional hemoglobin tetramer involves the specific association of globin chains.

Alpha-Delta Globin Chain Dimerization and Tetramerization

The assembly of the Hemoglobin A2 molecule begins with the formation of stable α-δ dimers. harvard.edu Each dimer consists of one α-globin chain and one δ-globin chain. These dimers are held together by non-covalent bonds, including salt bridges, hydrogen bonds, and hydrophobic interactions. wikipedia.org Subsequently, two of these α-δ dimers associate to form the final α2δ2 tetramer, which is the functional Hemoglobin A2 molecule. harvard.eduutah.edu The stability of this tetramer is crucial for its function. The process of dimerization and tetramerization is a highly specific and regulated process that ensures the correct assembly of hemoglobin molecules. harvard.edu

Potential Influence on Delta-Globin Chain Expression and Stability

The specific mutation in this compound, the substitution of aspartic acid with valine at position 47 of the δ-chain, may influence the expression and stability of the δ-globin chain and the resulting HbA2 tetramer. nih.gov While detailed experimental studies on the stability of HbA2 Parkville are not extensively documented in the provided search results, general principles regarding hemoglobin variant stability can be applied.

Furthermore, the expression of the δ-globin gene is inherently much lower than that of the β-globin gene, which explains the low percentage of HbA2 in normal adults. researchgate.net Certain mutations in the δ-globin gene or its regulatory regions can further decrease its expression, leading to even lower levels of HbA2. nih.gov The increase in HbA2 levels seen in conditions like β-thalassemia is partly due to the increased availability of α-chains, which promotes the formation of α-δ dimers. nih.gov Conversely, a mutation that destabilizes the δ-chain could counteract this effect.

Table 2: Summary of this compound Characteristics

Biochemical Characterization and Electrophoretic Behavior

Electrophoretic Mobility Profile

The electrophoretic mobility of Hemoglobin A2 Parkville is a key feature for its initial identification.

On cellulose (B213188) acetate (B1210297) electrophoresis, a common method for separating hemoglobin variants, this compound exhibits a distinct migration pattern. nih.govnih.govresearchgate.net This technique separates hemoglobin molecules based on their net electrical charge at a specific pH. nih.gov The specific migration position of this compound relative to other hemoglobin variants like HbA, HbS, and normal HbA2 allows for its presumptive identification. researchgate.net

Chromatographic Resolution Characteristics

High-performance liquid chromatography (HPLC) provides a more detailed and quantitative analysis of hemoglobin variants.

In HPLC systems, which separate hemoglobin variants based on their interaction with a column matrix, this compound has a characteristic retention time. nih.govcamjol.info The retention time is the time it takes for the molecule to pass through the chromatography column and is a reproducible parameter for a given hemoglobin variant under specific analytical conditions. camjol.infoislh.org The precise retention time allows for the differentiation of this compound from other hemoglobin variants. nih.gov

Table 1: General Retention Time Windows for Hemoglobin Variants in HPLC

Hemoglobin VariantTypical Retention Time Window (minutes)
HbF< 1.0
HbA1c~1.3-1.8
HbA~1.6-2.5
HbA2 ~2.6-3.8
HbDWithin the 'D-window'
HbSWithin the 'S-window'
HbCWithin the 'C-window'

Note: Retention times are approximate and can vary between different HPLC systems, columns, and operating conditions. camjol.infowjgnet.com this compound, as a variant of HbA2, would be expected to elute within or near the HbA2 window.

A critical consideration in HPLC analysis is the potential for co-elution, where two different hemoglobin variants have very similar or identical retention times. iacld.comrjppd.org While specific data on co-elution with this compound is limited, it is a known phenomenon that other hemoglobin variants can co-elute with or near the standard HbA2 peak. researchgate.netnih.gov For instance, variants like Hb E have been observed to co-elute with HbA2. rjppd.org Such co-elution can potentially lead to misidentification or inaccurate quantification if not further investigated using alternative methods. iacld.comhtct.com.br

Analytical and Methodological Approaches for Identification and Quantification

Advanced Chromatographic Techniques

Chromatographic methods are fundamental in the initial detection and quantification of hemoglobin variants. These techniques separate hemoglobin fractions based on their physicochemical properties, primarily their charge.

Cation-Exchange High-Performance Liquid Chromatography (CE-HPLC) in Variant Detection

Cation-exchange high-performance liquid chromatography (CE-HPLC) is a widely used automated method for screening and quantifying hemoglobin fractions, including HbA2 and its variants. nih.govthieme-connect.com The principle of CE-HPLC involves the separation of hemoglobin molecules based on their ionic interactions with a negatively charged stationary phase. A buffer with a progressively increasing salt concentration or pH is passed through the column, causing different hemoglobin types to elute at characteristic retention times (RT). nih.gov

Initial characterization of HbA2 Parkville utilized older chromatographic methods such as DEAE-Sephadex column chromatography for its isolation. psu.edu

Table 1: Expected Elution Characteristics of HbA2 Parkville in CE-HPLC

Hemoglobin Fraction Typical Retention Time (min) Expected Retention Time for HbA2 Parkville Rationale for Shift
HbA2 3.30 - 3.90 > 3.90 (Likely in 'D' or 'S' window) Loss of a negative charge (Asp→Val) increases binding to the cation-exchange column, resulting in later elution.

Application of Mass Spectrometry for Precise Amino Acid Sequence Analysis

Mass spectrometry (MS) is a powerful tool for the definitive structural characterization of hemoglobin variants. nih.govnih.gov It provides a precise measurement of the molecular mass of intact globin chains and can be used to sequence peptides to pinpoint the exact location and nature of an amino acid substitution. lcms.cz

For the analysis of HbA2 Parkville, electrospray ionization mass spectrometry (ESI-MS) would be the primary technique. The initial step involves measuring the molecular mass of the intact delta-globin chain. The substitution of aspartic acid (C₄H₇NO₄, mass ≈ 133.10 Da) with valine (C₅H₁₁NO₂, mass ≈ 117.15 Da) results in a predictable mass decrease.

Calculation of Expected Mass Shift for δ-Parkville Chain:

Mass of Aspartic Acid: ~133.10 Da

Mass of Valine: ~117.15 Da

Expected Mass Difference: ~ -15.95 Da

This observed mass shift in the delta-globin chain confirms the presence of a substitution. To determine the precise location, the variant delta-chain is enzymatically digested (e.g., with trypsin), and the resulting peptides are analyzed by tandem mass spectrometry (MS/MS). ashpublications.orgnih.gov This peptide mapping and sequencing approach will identify the specific peptide containing the mutation (the peptide spanning codon 47) and confirm the Asp→Val substitution, providing a definitive structural identification. lcms.cz

Electrophoretic Methodologies

Electrophoresis separates hemoglobin molecules based on their net electrical charge at a specific pH. It is a cornerstone technique for hemoglobin variant screening.

Cellulose (B213188) Acetate (B1210297) Electrophoresis with Elution

Cellulose acetate electrophoresis at an alkaline pH (typically 8.4-8.6) is a traditional screening method. nih.gov At this pH, hemoglobin is negatively charged and migrates from the cathode (-) towards the anode (+). The Asp→Val substitution in HbA2 Parkville makes the molecule less negatively charged than normal HbA2. This reduced anodic mobility causes it to migrate slower than normal HbA and HbA2. Early studies demonstrated that HbA2 Parkville exhibits a mobility similar to that of Hemoglobin S on alkaline electrophoresis. nih.govpsu.edu Following separation, the hemoglobin bands can be eluted from the cellulose acetate strip and quantified spectrophotometrically to determine their relative percentages.

Table 2: Comparative Migration of Hemoglobin Variants on Cellulose Acetate (Alkaline pH)

Hemoglobin Variant Relative Position (from Cathode to Anode)
Hb C Slowest
Hb A2, Hb E, Hb O-Arab
Hb S, Hb D-Punjab, Hb G-Philadelphia, HbA2 Parkville
Hb F
Hb A
Hb H, Hb I Fastest

Capillary Electrophoresis (CE) for Variant Separation and Quantification

Capillary electrophoresis (CE), also known as capillary zone electrophoresis (CZE), offers higher resolution, automation, and precise quantification compared to traditional gel electrophoresis. nih.govnih.gov In CE systems, hemoglobin separation occurs in a liquid buffer within a narrow silica (B1680970) capillary under a high-voltage electric field. abacusdx.com Variants are separated based on their charge-to-mass ratio and electro-osmotic flow.

Similar to alkaline gel electrophoresis, the reduced negative charge of HbA2 Parkville would cause it to migrate more slowly than normal HbA2. In modern CE systems, which often divide the electropherogram into specific migration zones, HbA2 Parkville would be expected to appear in a zone corresponding to slower-migrating variants, such as the zone for Hb S or Hb D. researchgate.netyoutube.com The use of internal standards like HbA and HbA2 allows for high precision in determining the migration position of variants, which can aid in their presumptive identification. nih.gov

Molecular Genetic Diagnostics for Definitive Identification

While protein analysis methods can presumptively identify HbA2 Parkville, definitive confirmation requires molecular analysis of the delta-globin gene (HBD). oup.combloodresearch.or.kr This approach directly identifies the causative mutation in the DNA.

The substitution of aspartic acid by valine at codon 47 of the delta-globin chain is caused by a point mutation in the DNA sequence. The codon for aspartic acid (Asp) at this position is GAT. A transversion mutation from adenine (B156593) (A) to thymine (B56734) (T) in the second position of the codon results in the codon GTT, which codes for valine (Val). psu.edu

Table 3: Codon and Amino Acid Change in Hemoglobin A2 Parkville

Component Normal (HbA2) Variant (HbA2 Parkville)
DNA Codon 47 GA T GT T
Amino Acid Aspartic Acid (Asp) Valine (Val)

Definitive diagnosis is achieved by DNA sequencing of the HBD gene. nih.gov The region encompassing codon 47 is amplified using the polymerase chain reaction (PCR), followed by Sanger sequencing to read the nucleotide sequence. This analysis will unequivocally confirm the GAT → GTT mutation, providing a final and conclusive identification of this compound. wikigenes.org

Polymerase Chain Reaction (PCR) Based Assays for HBD Gene Mutation Screening

Polymerase Chain Reaction (PCR) is a foundational technology for the molecular diagnosis of hemoglobinopathies, including variants of HbA2. nih.govnih.gov It serves as the initial step to amplify the delta-globin (HBD) gene from a patient's DNA sample, enabling sufficient genetic material for subsequent analysis. nih.gov While direct screening for the HbA2 Parkville mutation itself is not typically performed using standalone PCR assays, techniques developed for other globin genes illustrate the potential applications.

Methodologies like the Amplification Refractory Mutation System (ARMS-PCR) or multiplex PCR are designed to detect known, common point mutations. nih.gov These assays use specially designed primers that only amplify DNA if a specific mutation is present. For screening purposes, a multiplex PCR could theoretically be designed to include primers for several known HBD mutations. However, given the relative rarity of HBD variants compared to alpha- and beta-globin mutations, a more common approach is to use PCR to amplify the entire HBD gene, which is then subjected to sequencing to identify any and all variants present. nih.govcincinnatichildrens.org

Table 1: Overview of PCR-Based Approaches in Globin Gene Analysis

PCR Technique Principle Application to HBD Gene Screening
Standard PCR Exponential amplification of a specific DNA segment (e.g., the HBD gene). Primary step to generate sufficient DNA for sequencing analysis. nih.govcincinnatichildrens.org
Multiplex PCR Simultaneous amplification of multiple DNA targets in a single reaction. Can be used to screen for multiple common deletions or mutations in globin genes.

| ARMS-PCR | Uses sequence-specific primers to detect a specific known single base mutation. | Can be designed to detect specific, known HBD mutations like HbA2 Parkville. nih.gov |

Sanger Sequencing for Confirming δ 47(CD6)Asp→Val

Sanger sequencing is considered the gold standard for confirming the precise genetic mutation responsible for a hemoglobin variant. nih.gov For this compound, this method is used to verify the specific point mutation in codon 47 of the HBD gene.

The mutation is a substitution of aspartic acid (Asp) with valine (Val) at the 47th amino acid position of the delta-globin chain. psu.edu This amino acid change is the result of a single nucleotide polymorphism (SNP) in the DNA, specifically a GAT to GTT transversion at codon 47. psu.edu After the HBD gene is amplified using PCR, bi-directional Sanger sequencing is performed on the product. nih.gov This process determines the exact nucleotide sequence of the gene, allowing for the unambiguous identification of the GAT→GTT mutation. The analytical sensitivity of DNA sequencing for detecting such nucleotide base changes is over 99%. nih.gov This high degree of accuracy is crucial for definitively diagnosing HbA2 Parkville and distinguishing it from other delta-globin variants.

Table 2: Genetic and Protein Details of this compound

Feature Description
Hemoglobin Variant This compound
Affected Globin Chain Delta (δ)
Amino Acid Change δ 47(CD6)Asp→Val psu.edu
DNA Mutation Codon 47: GAT → GTT psu.edu

| Confirmatory Method | Sanger Sequencing nih.govnih.gov |

Role of Next-Generation Sequencing (NGS) in Comprehensive Variant Identification

Next-Generation Sequencing (NGS) has emerged as a powerful tool for the comprehensive genetic analysis of hemoglobinopathies. nih.govfrontiersin.org Unlike Sanger sequencing, which typically analyzes one gene at a time, NGS allows for the simultaneous sequencing of multiple genes in a single assay. mdpi.com

In the context of HbA2 Parkville, an NGS-based targeted gene panel would include not only the HBD gene but also the alpha-globin (HBA1, HBA2), beta-globin (HBB), and gamma-globin (HBG1, HBG2) genes. nih.govmdpi.com This comprehensive approach offers several advantages:

Efficiency: It reduces the time and cost associated with sequential single-gene analyses. mdpi.com

Comprehensive Diagnosis: It can identify the HbA2 Parkville mutation while simultaneously screening for any co-inherited alpha- or beta-thalassemia mutations, which is clinically important as co-inheritance can alter hematological parameters and complicate diagnosis. nih.govmaayanlab.cloud

Discovery of Novel Variants: NGS can identify rare or previously unknown variants in any of the globin genes, providing a complete picture of an individual's hemoglobin genetics. nih.gov

NGS technologies have transitioned from research settings to clinical applications, offering a high-throughput, accurate, and adaptable method for diagnosing complex genetic disorders like the hemoglobinopathies. nih.govfrontiersin.org

Functional and Pathophysiological Considerations Theoretical

Impact of δ 47(CD6)Asp→Val Substitution on Delta-Globin Stability (without direct physical properties)

The substitution of aspartic acid, a polar and acidic amino acid, with valine, a nonpolar amino acid, at position 47 (the sixth position of the CD helical segment) of the delta-globin chain introduces a significant change in the local protein environment. While direct studies on the stability of the Hemoglobin A2 Parkville variant are not extensively documented, the location and nature of this substitution suggest potential impacts on the stability of the delta-globin chain.

Amino acid substitutions can disrupt the intricate network of non-covalent interactions that maintain the tertiary structure of the globin protein. A change from a hydrophilic to a hydrophobic residue on the protein surface could alter its interaction with the aqueous cellular environment and potentially lead to instability. However, without specific empirical data on this compound, any assessment of its stability remains theoretical.

Influence of this compound on Overall Hemoglobin A2 Quantification

The accurate quantification of Hemoglobin A2 is crucial for the diagnosis of various hemoglobinopathies, particularly for the identification of beta-thalassemia carriers who typically exhibit elevated HbA2 levels. pacificejournals.comjdpo.org The presence of a delta-globin chain variant like this compound can interfere with standard laboratory methods for HbA2 measurement, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis. nih.govuw.edunih.gov

Delta-chain variants can lead to the production of an abnormal HbA2 molecule that may elute at a different retention time in HPLC or migrate differently during electrophoresis compared to normal HbA2. researchgate.netmdpi.com In the case of this compound, its mobility on electrophoresis at an alkaline pH is noted to be less than that of carbonic anhydrase towards the anode. psu.edunih.gov This altered mobility can lead to underestimation or misidentification of the total HbA2 level if the variant peak is not recognized and included in the total calculation.

Table 1: Analytical Characteristics of this compound

Analytical MethodObservationReference
Electrophoresis (alkaline pH)Moves like Hb S psu.edu
ChromatographyIsolated by DEAE-Sephadex chromatography psu.edu

This potential for inaccurate quantification underscores the importance of considering the presence of delta-globin variants when interpreting HbA2 levels, especially in cases where the values are unexpectedly low or borderline in the context of suspected beta-thalassemia.

Interactions with Co-inherited Globin Gene Disorders

The clinical and hematological phenotype of an individual can be significantly modified by the co-inheritance of multiple globin gene disorders. The presence of this compound can theoretically influence the presentation of co-inherited conditions like beta-thalassemia and alpha-thalassemia.

The initial report of this compound noted that it likely occurred in combination with a beta-thalassemia trait. psu.edu The co-inheritance of a delta-globin variant with a beta-thalassemia mutation can complicate the diagnosis. Beta-thalassemia carriers are typically identified by an elevated percentage of HbA2 (usually >3.5%). myadlm.orgstjude.org However, if a delta-globin variant like this compound is present, the total HbA2 level might be underestimated, potentially masking the presence of the beta-thalassemia trait. nih.govnih.gov

If the delta-chain variant is unstable and leads to a reduced amount of the abnormal HbA2, or if the analytical method fails to correctly quantify the variant, the total HbA2 may fall into the normal or borderline range, leading to a missed or delayed diagnosis of beta-thalassemia carrier status. This has significant implications for genetic counseling.

The clinical phenotype of an individual co-inheriting this compound and alpha-thalassemia would depend on the specific alpha-thalassemia alleles involved and their impact on alpha-globin chain synthesis. However, specific interactions between this compound and alpha-thalassemia have not been documented in the scientific literature.

The presence of a rare delta-globin variant such as this compound can be a significant confounding factor in the differential diagnosis of hemoglobinopathies. mdpi.comnih.govnih.gov An abnormal peak on HPLC or an unusual band on electrophoresis may be initially unidentifiable without further investigation.

Table 2: Potential Diagnostic Challenges Posed by this compound

Diagnostic ScenarioPotential for Misinterpretation
Beta-Thalassemia Screening Falsely normal or borderline HbA2 levels may lead to a missed diagnosis of beta-thalassemia trait. nih.govnih.gov
Identification of Unknown Variant The variant peak on HPLC or electrophoresis may be misidentified as another common or uncommon hemoglobin variant.
Complex Co-inheritance In the presence of other globin gene mutations (e.g., alpha- or beta-thalassemia), the hematological picture can be complex and difficult to interpret without molecular analysis.

Accurate diagnosis in such cases often requires a combination of laboratory techniques, including cellulose (B213188) acetate (B1210297) and citrate (B86180) agar (B569324) gel electrophoresis, HPLC, capillary electrophoresis, and definitive confirmation through DNA sequencing of the delta-globin gene.

Advanced Research Perspectives on Hemoglobin A2 Parkville

Structural Biology Investigations of the Variant Hemoglobin Tetramer

Understanding the three-dimensional structure of hemoglobin is fundamental to comprehending its function as an oxygen carrier. nih.gov The substitution of a charged amino acid (aspartic acid) with a nonpolar one (valine) in the HbA2 Parkville variant is expected to induce localized changes in the protein's conformation, stability, and intermolecular interactions.

Structural biology investigations for a variant like HbA2 Parkville would typically involve high-resolution imaging techniques to determine its precise atomic structure. The primary methods for this are X-ray crystallography and, increasingly, cryogenic electron microscopy (cryo-EM). For hemoglobin studies, X-ray crystallography has been the traditional gold standard. nih.govresearchgate.net The process involves purifying the variant hemoglobin and inducing it to form a crystal. This crystal is then exposed to X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the positions of individual atoms. nih.govresearchgate.net

A structural investigation of the HbA2 Parkville tetramer (α2δParkville2) would aim to:

Define Conformational Changes: Pinpoint alterations in the local protein fold around the CD6 region of the delta-globin chain.

Assess Tetramer Stability: Analyze changes in the interfaces between the globin subunits (α1δ1 and α1δ2), which are critical for the cooperative binding of oxygen. bohrium.com

Evaluate Heme Pocket Environment: Determine if the substitution affects the nearby heme pocket, which could alter oxygen binding affinity or the rate of auto-oxidation to methemoglobin. nih.gov

While a specific crystal structure for HbA2 Parkville is not available in public databases, data from the crystallization of normal Hemoglobin A2 provides a baseline for comparison. nih.govresearchgate.net

Table 1: Crystallographic Data for Normal Hemoglobin A2 This table presents data from a study on the crystallization of normal HbA2, which would serve as a reference for investigating variants like Parkville.

Parameter Value
Space Group P2(1)
Unit Cell Dimensions (a, b, c) 54.33 Å, 83.73 Å, 62.87 Å
Unit Cell Angle (β) 99.80°
Resolution 2.1 Å
Asymmetric Unit Content One α2δ2 tetramer

Source: Adapted from crystallization studies of Hemoglobin A2. nih.govresearchgate.net

Computational Modeling of Amino Acid Substitution Effects on Protein Dynamics

In conjunction with experimental methods, computational modeling offers a powerful tool to predict and analyze the effects of amino acid substitutions. nih.gov For HbA2 Parkville, in silico techniques like molecular dynamics (MD) simulations can provide insights into how the Asp→Val change affects the protein's behavior over time.

MD simulations model the movements and interactions of atoms in the hemoglobin tetramer, governed by the principles of physics. This approach can reveal dynamic changes that are not apparent in static crystal structures. The key objectives of modeling the HbA2 Parkville variant include:

Analyzing Conformational Flexibility: Assessing changes in the flexibility of different regions of the protein. The substitution at δ47 could alter the dynamics of the CD helix, potentially impacting interactions with adjacent helices.

Simulating Allosteric Effects: Investigating how the mutation might influence the allosteric transition between the low-oxygen-affinity (T, tense) state and the high-oxygen-affinity (R, relaxed) state, which is central to hemoglobin's function. nih.gov

Recent advances in computational tools have enhanced the ability to study relationships between genotype and phenotype in hemoglobinopathies, providing a deeper understanding of their molecular basis. nih.gov

Development of Novel Analytical Platforms for Rare Delta-Globin Variants

The accurate detection and characterization of rare delta-globin variants like HbA2 Parkville are essential for differential diagnosis, particularly in screening programs for thalassemia. nih.govmdpi.com While this specific variant is not associated with a disease state, its presence can interfere with the quantification of total HbA2, a key marker for β-thalassemia trait. nih.gov

Standard laboratory methods for hemoglobin analysis include high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). nih.govwikipedia.org

High-Performance Liquid Chromatography (HPLC): This is a widely used automated method that separates hemoglobin fractions based on their charge. nih.gov HbA2 Parkville was initially isolated using a form of ion-exchange chromatography. psu.edu In modern HPLC systems, a variant like Parkville would appear as an abnormal peak, distinct from the normal HbA2 peak. The retention time and peak characteristics provide initial identification.

Capillary Electrophoresis (CE): CE separates molecules in a capillary tube based on their electrophoretic mobility. It offers high resolution and is often used as a confirmatory method alongside HPLC. mdpi.com

The development of novel analytical platforms aims to improve the specificity, sensitivity, and speed of variant detection. Advanced techniques being explored include:

Mass Spectrometry (MS): Particularly electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, can determine the precise mass of the globin chain. This allows for the direct confirmation of an amino acid substitution by identifying the corresponding mass shift.

DNA Sequencing: As the definitive method, sequencing the delta-globin gene (HBD) confirms the exact mutation at the genetic level. nih.gov The presumed mutation for HbA2 Parkville is a GAT→GTT change at codon 47. psu.edu

The integration of these advanced platforms into clinical laboratories is crucial for the accurate characterization of the growing number of known hemoglobin variants.

Population-Specific Reference Ranges and Diagnostic Criteria for Hemoglobin A2 Variants

Establishing accurate reference ranges for HbA2 is critical for the diagnosis of hemoglobinopathies. The accepted normal range for HbA2 in adults is generally between 2.0% and 3.3%. nih.govwardelab.com An elevated HbA2 level (typically >3.5%) is the primary indicator for carriers of β-thalassemia. wikipedia.org

However, the presence of a delta-globin variant like HbA2 Parkville complicates this diagnostic paradigm. The variant hemoglobin (α2δParkville2) may separate from the normal HbA2 (α2δ2) peak in analytical systems like HPLC or CE. mdpi.com This can lead to a falsely low measurement of the true total HbA2 level if the variant peak is not correctly identified and quantified. For an accurate assessment in a carrier of a delta-chain variant, the percentage of the normal HbA2 and the variant HbA2 must be summed. mdpi.com

For rare variants such as HbA2 Parkville, which has only been reported in a single family, establishing population-specific reference ranges is not feasible. nih.gov The diagnostic challenge, therefore, relies on:

Pattern Recognition: Laboratory professionals must be trained to recognize unusual peaks on chromatograms or electropherograms that may indicate a rare variant.

Reflex to Confirmatory Testing: The presence of a low HbA2 level alongside an abnormal peak should trigger confirmatory testing, such as molecular analysis of the HBD gene. nih.gov

Different populations may have different background levels of HbA2, and factors like gender can also influence cut-off values for thalassemia screening. nih.gov While specific data for HbA2 Parkville is absent, general reference intervals provide a necessary baseline for clinical interpretation.

Table 2: General Reference Intervals for Hemoglobin Fractions in Adults

Hemoglobin Fraction Globin Chain Normal Adult Range (%)
Hemoglobin A (HbA) α2β2 95.8 - 98.0%
Hemoglobin A2 (HbA2) α2δ2 2.0 - 3.3%
Hemoglobin F (HbF) α2γ2 < 1.0%

Source: Based on established clinical reference ranges. wardelab.comtestcatalog.orgparkview.com

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for quantifying hemoglobin A2 (HbA2) in clinical and research settings?

  • Methodological Answer : HbA2 quantification typically employs high-performance liquid chromatography (HPLC) or capillary electrophoresis. These methods separate hemoglobin variants based on charge and size, with HPLC offering a detection limit of 0.5–1.0% and precision within ±0.2% for HbA2 . For research reproducibility, protocols should include calibration with certified controls, validation against gold-standard methods (e.g., DNA analysis for β-thalassemia), and adherence to CLIA/CAP guidelines . Data should report intra- and inter-assay coefficients of variation (CV) to ensure reliability.

Q. How do HbA2 levels aid in differentiating β-thalassemia carriers from iron-deficiency anemia?

  • Methodological Answer : Elevated HbA2 (>3.5%) is pathognomonic for β-thalassemia carriers, while levels <2% suggest α-thalassemia or iron deficiency. To resolve diagnostic ambiguity, combine HbA2 measurement with ferritin tests and red cell indices (e.g., MCV <80 fL). Confounding cases (e.g., co-inherited iron deficiency and β-thalassemia) require DNA sequencing of the HBB gene to confirm mutations .

Q. What are the critical pre-analytical factors affecting HbA2 measurement accuracy?

  • Methodological Answer : Pre-analytical variables include sample hemolysis (avoid EDTA tubes stored >72 hours), temperature fluctuations during transport, and patient transfusion history (wait ≥3 months post-transfusion). Laboratories should standardize protocols for centrifugation speed, storage conditions, and anticoagulant use to minimize variability .

Advanced Research Questions

Q. How can researchers resolve conflicting HbA2 levels observed across studies investigating HbA2 Parkville variants?

  • Methodological Answer : Discrepancies may arise from methodological heterogeneity (e.g., HPLC vs. mass spectrometry) or genetic modifiers (e.g., α-globin deletions). To address this:

  • Perform meta-analyses using random-effects models to account for inter-study variability.
  • Validate findings with orthogonal techniques (e.g., MALDI-TOF for protein quantification) .
  • Stratify cohorts by ethnicity and genetic background, as HbA2 expression varies with co-inherited hemoglobinopathies .

Q. What molecular mechanisms underlie the reduced HbA2 levels in HbA2 Parkville mutations?

  • Methodological Answer : HbA2 Parkville is linked to point mutations in the δ-globin gene (e.g., HBD:c.82G>T), impairing δ-chain synthesis. Investigate mechanisms via:

  • In vitro mutagenesis : Transfect erythroid cell lines (e.g., K562) with mutant HBD constructs and quantify δ-globin mRNA via qRT-PCR .
  • Protein stability assays : Use thermal shift assays to compare mutant vs. wild-type δ-globin denaturation profiles.
  • CRISPR-Cas9 models : Generate knock-in murine models to study δ-globin expression dynamics in vivo .

Q. How can RNA-seq data be leveraged to study transcriptional regulation of HbA2 in erythroid precursors?

  • Methodological Answer : Use limma-voom in Bioconductor to analyze RNA-seq data for differential expression of HBD and modifiers (e.g., BCL11A). Normalize counts with TMM, adjust for batch effects (e.g., RIN scores), and apply gene set enrichment analysis (GSEA) to identify erythroid-specific pathways (e.g., heme biosynthesis). Validate findings with chromatin immunoprecipitation (ChIP-seq) for transcription factors (e.g., GATA1) .

Data Presentation and Reproducibility

Q. What statistical approaches are optimal for analyzing HbA2 data in multi-center studies?

  • Methodological Answer : Employ mixed-effects models to account for center-specific variability. Use Shapiro-Wilk tests to assess normality; non-parametric alternatives (e.g., Kruskal-Wallis) are preferred for skewed distributions. Report effect sizes (e.g., Cohen’s d) with 95% confidence intervals. For reproducibility, share raw data in public repositories (e.g., Zenodo) using FAIR principles .

Q. How should researchers address ethical considerations when studying rare HbA2 variants in human populations?

  • Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Obtain IRB approval for genetic studies, ensure informed consent includes secondary analysis clauses, and anonymize data to protect participant privacy. Collaborate with patient advocacy groups to align research goals with community needs .

Tables for Key Findings

HbA2 Level Clinical Implication Confirmatory Test
<2%α-thalassemia, iron deficiencySerum ferritin, DNA analysis
2–3.5%NormalN/A
>3.5%β-thalassemia traitHBB gene sequencing
Molecular Technique Application Limitations
Sanger sequencingDetects HBD/HBB point mutationsLow throughput, costly
NGS panelsScreens for co-inherited hemoglobinopathiesRequires bioinformatics expertise

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